3-benzyl-4,8-dimethyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one
Description
3-Benzyl-4,8-dimethyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a benzyl group at the 3-position, methyl groups at the 4- and 8-positions, and a 3,4,5-trimethoxybenzyloxy substituent at the 7-position. Coumarins are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Properties
IUPAC Name |
3-benzyl-4,8-dimethyl-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O6/c1-17-21-11-12-23(33-16-20-14-24(30-3)27(32-5)25(15-20)31-4)18(2)26(21)34-28(29)22(17)13-19-9-7-6-8-10-19/h6-12,14-15H,13,16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYAQKFDPFJYSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=C(C(=C3)OC)OC)OC)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4,8-dimethyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the core chromen-2-one structure. This can be achieved through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.
Functional Group Introduction: The introduction of the benzyl and trimethoxybenzyl groups can be achieved through alkylation reactions. For instance, benzyl bromide and 3,4,5-trimethoxybenzyl bromide can be used as alkylating agents in the presence of a base such as potassium carbonate.
Final Coupling: The final step involves the coupling of the intermediate compounds to form the desired product. This can be done using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Scaling Up: Using larger reactors and continuous flow systems to handle bulk quantities of reactants.
Catalyst Recovery: Implementing methods to recover and reuse expensive catalysts, such as palladium.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4,8-dimethyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new alkylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C26H28O5
- Structural Features : The compound contains multiple aromatic rings and methoxy substituents, which enhance its reactivity and interaction with biological systems.
Biological Activities
Research indicates that compounds like 3-benzyl-4,8-dimethyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one exhibit various biological activities:
- Antioxidant Properties : Flavonoids are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress.
- Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory pathways, potentially reducing inflammation in various conditions.
- Anticancer Activity : Preliminary research indicates that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer types by interfering with cellular signaling pathways.
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications due to its biological activities. It could lead to the development of new drugs targeting oxidative stress-related diseases, inflammatory disorders, and cancer.
Nutraceuticals
Due to its antioxidant properties, it may be incorporated into dietary supplements aimed at enhancing health and preventing chronic diseases.
Agricultural Chemistry
Research into the application of flavonoids like this compound in agriculture suggests potential uses as natural pesticides or growth enhancers due to their bioactive properties.
Case Study 1: Anticancer Research
A study investigated the effects of 3-benzyl-4,8-dimethyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one on breast cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines. This supports its use in developing anti-inflammatory therapies.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-benzyl-4,8-dimethyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one | Multiple methoxy groups; chromone backbone | Enhanced biological activity due to specific substitutions |
| Other flavonoids (e.g., quercetin) | Fewer substitutions | Generally lower potency in specific biological assays |
Mechanism of Action
The mechanism of action of 3-benzyl-4,8-dimethyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Antitumor Potential: The 3,4,5-trimethoxybenzyl group is associated with tubulin polymerization inhibition, a mechanism observed in structurally related quinazolinones .
- Antiplasmodial Activity : Derivatives like 4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one disrupted Plasmodium falciparum’s equilibrative nucleoside transporter (PfENT1), suggesting a shared target for the target compound .
- Solubility Limitations : Despite its bioactivity, the lipophilic trimethoxybenzyloxy group may reduce aqueous solubility, necessitating formulation optimization .
Biological Activity
3-benzyl-4,8-dimethyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is a chromone derivative belonging to the flavonoid class, characterized by its complex structure that includes multiple aromatic rings and methoxy substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Chemical Structure and Properties
The molecular formula of 3-benzyl-4,8-dimethyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is C26H28O5. Its unique structure contributes to its reactivity and interaction with biological systems. The compound features a chromone backbone with various substitutions that may enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C26H28O5 |
| Molecular Weight | 420.50 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Research indicates that flavonoids like 3-benzyl-4,8-dimethyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one exhibit various biological activities through modulation of signaling pathways at the cellular level. These activities include:
- Anti-inflammatory Effects : The compound may inhibit key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as shown in studies involving lipopolysaccharide-stimulated macrophages.
- Anticancer Properties : Flavonoids have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth by affecting cell cycle regulation and promoting oxidative stress within malignant cells.
Case Studies
- Anti-inflammatory Activity : A study evaluated the effects of various flavonoids on iNOS and COX-2 expression in RAW264.7 macrophage cells. The results indicated significant inhibition of iNOS expression by 3-benzyl-4,8-dimethyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one compared to controls.
- Anticancer Activity : In vitro studies demonstrated that this compound can induce apoptosis in breast cancer cell lines by activating caspase pathways and inhibiting cell proliferation markers such as Ki67.
- Antioxidant Properties : The antioxidant potential was assessed using DPPH radical scavenging assays, where 3-benzyl-4,8-dimethyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one showed notable activity compared to other flavonoids.
Biological Activity Summary Table
| Activity Type | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of iNOS and COX-2 | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antioxidant | DPPH radical scavenging |
Q & A
Q. Optimization Strategies :
- Temperature control : Maintaining −10°C during bromination steps minimizes side reactions .
- Solvent selection : Dichloromethane enhances reactivity for ether formation .
- Catalysts : Acidic/basic conditions (e.g., H₂SO₄ or NaH) improve regioselectivity .
Table 1 : Comparison of Synthetic Approaches
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy, benzyl groups). For example, aromatic protons in the trimethoxybenzyl group resonate at δ 6.5–7.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular mass (e.g., [M+H]⁺ at m/z 567.2417) .
- X-ray Crystallography : SHELX programs refine crystal structures from single-crystal/powder diffraction data. The chromenone core and benzyl groups show planar geometry with bond lengths of 1.36–1.42 Å (C–O) .
Critical Note : Powder X-ray diffraction (PXRD) resolves crystal packing in absence of single crystals, as demonstrated for related trimethoxybenzyl derivatives .
Advanced: How do substituents on the benzyl and chromenone moieties influence biological activity?
Methodological Answer:
- Benzyl Group Modifications : Electron-withdrawing groups (e.g., fluorine at ortho positions) enhance interactions with hydrophobic enzyme pockets, as seen in fluorinated analogs with improved antiproliferative activity .
- Trimethoxybenzyl Role : The 3,4,5-trimethoxy group mimics kinase-binding motifs, inhibiting tubulin polymerization (IC₅₀ < 1 µM in cancer cell lines) .
- Chromenone Core : Methyl groups at C4/C8 stabilize the lactone ring, increasing metabolic stability .
Q. Data Contradiction Analysis :
- Inconsistent IC₅₀ values across studies may arise from assay conditions (e.g., serum concentration affecting solubility). Standardized protocols (e.g., 10% FBS in media) are recommended .
Advanced: How can computational chemistry predict reactivity and biological interactions?
Methodological Answer:
- Docking Studies : Use crystallographic data (e.g., PDB ID from related structures) to model binding with targets like tubulin or kinases. For example, the trimethoxybenzyl group aligns with the colchicine-binding site .
- DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., nitration at C5 due to electron density distribution) .
- MD Simulations : Assess stability of benzyl ether linkages under physiological pH (half-life >24 hrs at pH 7.4) .
Methodological: What are best practices for ensuring purity and characterizing impurities?
Methodological Answer:
- HPLC-PDA : Monitor purity (>95%) using C18 columns (acetonitrile/water gradients). Detect impurities like de-methylated byproducts (retention time shifts) .
- Reference Standards : Compare with certified impurities (e.g., 3,4,5-trimethoxybenzoic acid) using LC-MS .
- Thermal Analysis : DSC identifies polymorphic forms (melting endotherms at 180–185°C confirm crystalline phase) .
Table 2 : Common Impurities and Mitigation
Advanced: How to resolve contradictions in biological assay data?
Methodological Answer:
- Dose-Response Curves : Validate activity across multiple cell lines (e.g., MDA-MB-231 vs. HeLa) to exclude cell-specific effects .
- Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Orthogonal Assays : Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB reporter assays .
Case Study : Discrepancies in IC₅₀ values for tubulin inhibition (0.5 vs. 2.1 µM) were resolved by standardizing protein concentrations in assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
